molecular formula C20H22ClN5O2 B11248396 N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-3,4-dimethoxyaniline

N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-3,4-dimethoxyaniline

Cat. No.: B11248396
M. Wt: 399.9 g/mol
InChI Key: QRYDIVKWNCPXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-3,4-dimethoxyaniline is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and a dimethoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-3,4-dimethoxyaniline typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a cyclization reaction involving a suitable cyclopentyl precursor.

    Coupling with 3,4-Dimethoxyaniline: The final step involves coupling the tetrazole-cyclopentyl intermediate with 3,4-dimethoxyaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-3,4-dimethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-3,4-dimethoxyaniline has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-3,4-dimethoxyaniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes or receptors. The compound may also modulate signaling pathways by binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[1-(4-fluorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-3,4-dimethoxyaniline
  • **N-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclopentyl}-3,4-dimethoxyaniline
  • **N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3,4-dimethoxyaniline

Uniqueness

N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-3,4-dimethoxyaniline is unique due to the presence of the chloro-substituted phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C20H22ClN5O2

Molecular Weight

399.9 g/mol

IUPAC Name

N-[1-[1-(4-chlorophenyl)tetrazol-5-yl]cyclopentyl]-3,4-dimethoxyaniline

InChI

InChI=1S/C20H22ClN5O2/c1-27-17-10-7-15(13-18(17)28-2)22-20(11-3-4-12-20)19-23-24-25-26(19)16-8-5-14(21)6-9-16/h5-10,13,22H,3-4,11-12H2,1-2H3

InChI Key

QRYDIVKWNCPXIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2(CCCC2)C3=NN=NN3C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.